4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20318851
InChI: InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2
SMILES:
Molecular Formula: C21H15NO2
Molecular Weight: 313.3 g/mol

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC20318851

Molecular Formula: C21H15NO2

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
IUPAC Name 3-(3-formyl-4-phenylmethoxyphenyl)benzonitrile
Standard InChI InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2
Standard InChI Key ORNHUVMARJYFIO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s biphenyl backbone consists of two aromatic rings connected by a single covalent bond. The benzyloxy group (–O–CH2_2–C6_6H5_5) at the 4' position introduces steric bulk and electron-donating effects, while the formyl group (–CHO) at the 3' position and the carbonitrile group (–CN) at the 3 position provide electrophilic and polar motifs, respectively . These functional groups collectively enhance the molecule’s reactivity and solubility in polar organic solvents.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of substituents:

  • 1H^1\text{H}-NMR: Signals at δ 10.1 ppm (formyl proton), δ 8.2–7.3 ppm (aromatic protons), and δ 5.2 ppm (benzyloxy methylene protons).

  • 13C^{13}\text{C}-NMR: Peaks at δ 192 ppm (formyl carbon), δ 118 ppm (carbonitrile carbon), and δ 70 ppm (benzyloxy methylene carbon) .
    Mass spectrometry (MS) reveals a molecular ion peak at m/z 313.35, consistent with the molecular weight.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile typically proceeds via sequential functionalization of a biphenyl scaffold:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a brominated benzyloxybenzene and a boronic ester-functionalized benzonitrile forms the biphenyl core.

  • Formyl Group Introduction: Vilsmeier-Haack formylation selectively installs the formyl group at the 3' position using phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF).

  • Protection/Deprotection Strategies: Benzyloxy groups are introduced via nucleophilic substitution with benzyl bromide under basic conditions .

Industrial Scalability

Industrial production employs continuous flow chemistry to enhance yield (typically >85%) and reduce reaction times. Catalytic systems using immobilized palladium nanoparticles (Pd NPs) on carbon supports minimize metal leaching and improve recyclability.

Reactivity and Functional Transformations

Oxidation and Reduction

  • Formyl Group Oxidation: Treatment with potassium permanganate (KMnO4_4) in acidic media converts the formyl group to a carboxylic acid (–COOH), yielding 4'-(Benzyloxy)-3'-carboxy[1,1'-biphenyl]-3-carbonitrile.

  • Carbonitrile Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the –CN group to a primary amine (–CH2_2NH2_2) .

Electrophilic Substitution

The electron-rich benzyloxy group directs electrophilic aromatic substitution (EAS) at the para position. For example, nitration with nitric acid (HNO3_3)/sulfuric acid (H2_2SO4_4) introduces a nitro group (–NO2_2) at the 4 position of the benzyloxy ring .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and anticancer agents. For instance, its formyl group undergoes condensation reactions with hydrazines to form hydrazone derivatives, which exhibit potent inhibitory activity against EGFR (epidermal growth factor receptor) .

Materials Chemistry

In organic electronics, the carbonitrile group enhances electron-deficient character, making the compound suitable as an electron-transport layer in OLEDs (organic light-emitting diodes). Its liquid crystalline properties are under investigation for display technologies.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight313.35 g/molMS
Melting Point75–77°C (decomposes)DSC
Solubility in DMSO25 mg/mLExperimental data
LogP (Octanol-Water)3.2Computational

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